Alpha-Tocotrienol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

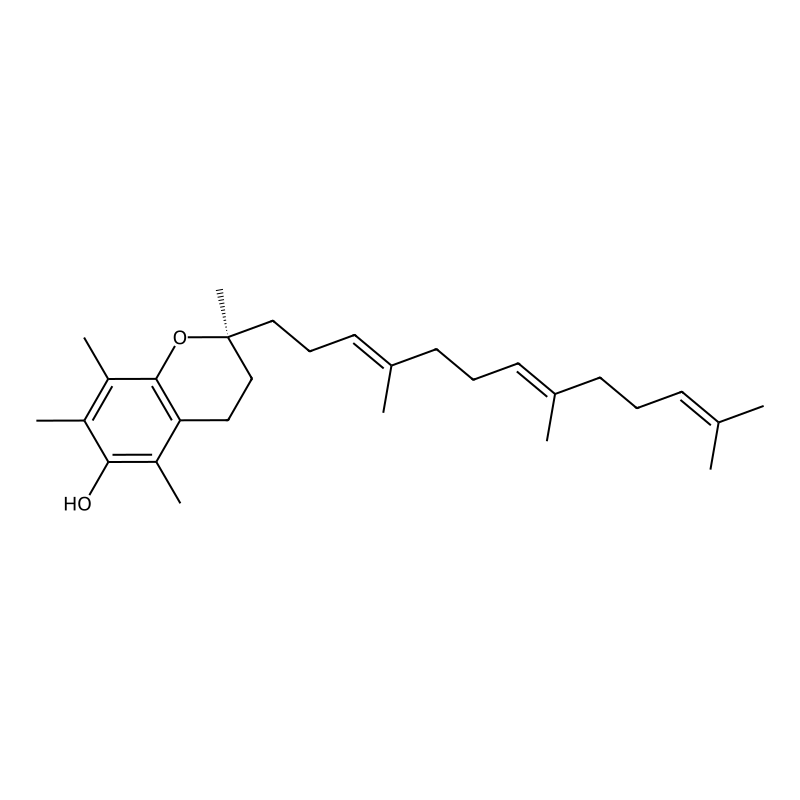

Alpha-Tocotrienol (α-T3) is a highly potent, lipid-soluble member of the vitamin E family, distinguished structurally from standard tocopherols by an unsaturated farnesyl (isoprenoid) side chain containing three double bonds. For procurement professionals and formulation scientists, this structural divergence dictates its unique physical properties, including enhanced mobility within lipid bilayers and specialized lipophilic solubility requirements. Commercially, pure α-T3 is sourced to bypass the batch-to-batch variability inherent in crude Tocotrienol-Rich Fractions (TRF) and to achieve precise, nanomolar-level biological activity in advanced neuroprotection and lipophilic antioxidant assays where standard alpha-tocopherol is functionally inert [1].

Substituting alpha-tocotrienol with the more ubiquitous and inexpensive alpha-tocopherol (α-TCP) fundamentally compromises assay integrity, particularly in neurodegeneration and membrane-lipid peroxidation models. The saturated phytyl tail of α-TCP restricts its intramembrane mobility, rendering it incapable of replicating α-T3's significantly higher antioxidant potency in specific liposomal environments [1]. Furthermore, substituting pure α-T3 with crude Tocotrienol-Rich Fraction (TRF)—which typically contains 25% α-TCP alongside a fluctuating mix of β-, γ-, and δ-tocotrienols—introduces unacceptable compositional noise. This variability disrupts reproducibility in targeted c-Src kinase and 12-lipoxygenase inhibition assays, making high-purity α-T3 a mandatory procurement requirement for precise mechanistic studies and specialized lipid formulations [2].

References

- [1] Suzuki, Y. J., et al. 'Structural and dynamic membrane properties of alpha-tocopherol and alpha-tocotrienol: implication to the molecular mechanism of their antioxidant potency.' Biochemistry, 32(40), 1993, 10692-10699.

- [2] Sen, C. K., et al. 'Tocotrienols: The Emerging Face of Natural Vitamin E.' Vitamins & Hormones, 76, 2007, 203-261.

Nanomolar Neuroprotection via c-Src and 12-Lipoxygenase Inhibition

In neuronal cell models subjected to glutamate-induced excitotoxicity, alpha-tocotrienol demonstrates potent neuroprotection at nanomolar concentrations by specifically suppressing the early activation of c-Src kinase and 12-lipoxygenase. In direct comparative assays, alpha-tocopherol fails to provide this protective effect even at significantly higher concentrations, proving that the neuroprotective mechanism is strictly dependent on the unsaturated isoprenoid tail of the tocotrienol[1].

| Evidence Dimension | Glutamate-induced neuronal cell death inhibition |

| Target Compound Data | Complete protection at nanomolar (nM) concentrations |

| Comparator Or Baseline | Alpha-tocopherol (α-TCP) at equivalent or higher concentrations |

| Quantified Difference | α-T3 achieves >90% cell survival at sub-micromolar levels; α-TCP shows 0% protective effect at matched doses |

| Conditions | HT4 neuronal cells and primary cortical neurons under 10 mmol/L glutamate challenge |

Procuring alpha-tocopherol for stroke or neurodegeneration models will result in assay failure, making pure alpha-tocotrienol strictly necessary for these specific kinase-targeted pathways.

Superior Intramembrane Mobility and Lipophilic Antioxidant Capacity

The structural architecture of alpha-tocotrienol allows it to distribute more homogeneously and closer to the membrane surface than alpha-tocopherol. Electron spin resonance (ESR) and fluorescence measurements reveal that alpha-tocotrienol exhibits up to 40- to 60-fold greater peroxyl radical scavenging potency in phosphatidylcholine liposomes compared to alpha-tocopherol, driven by its enhanced recycling efficiency and reduced disruption of the liquid-crystalline phase [1].

| Evidence Dimension | Peroxyl radical scavenging potency in liposomal membranes |

| Target Compound Data | 40- to 60-fold enhanced antioxidant efficacy |

| Comparator Or Baseline | Alpha-tocopherol (α-TCP) |

| Quantified Difference | α-T3 demonstrates a 40-60x higher protective capacity against free radical attack in lipid bilayers |

| Conditions | Phosphatidylcholine liposome models under oxidative stress |

For buyers developing liposomal delivery systems or lipid-based formulations, alpha-tocotrienol provides exponentially higher oxidative stabilization than standard vitamin E.

Purity-Linked Reproducibility in Mechanistic Assays

Utilizing crude Tocotrienol-Rich Fraction (TRF) introduces approximately 25% alpha-tocopherol and variable ratios of other tocotrienols, which can competitively interfere with alpha-tocotrienol's specific cellular uptake and signaling mechanisms. Procuring high-purity alpha-tocotrienol ensures precise stoichiometric control in cell culture and formulation workflows, eliminating the competitive inhibition from baseline tocopherols that routinely confounds data generated using botanical extracts [1].

| Evidence Dimension | Active compound stoichiometry and formulation precision |

| Target Compound Data | >98% pure Alpha-Tocotrienol |

| Comparator Or Baseline | Tocotrienol-Rich Fraction (TRF) (variable mixture, ~25% α-TCP) |

| Quantified Difference | Elimination of 25% competitive α-TCP interference and batch-to-batch isomer ratio fluctuations |

| Conditions | Preparation of standardized stock solutions for in vitro cell culture |

Industrial and academic buyers requiring strict batch-to-batch reproducibility in cell-based screening must procure the isolated pure compound rather than commercial botanical extracts.

Development of Neuroprotective Therapeutics and Stroke Models

Due to its unique ability to inhibit c-Src kinase and 12-lipoxygenase at nanomolar concentrations—a property absent in standard alpha-tocopherol—pure alpha-tocotrienol is the required baseline material for in vitro and in vivo models of ischemic stroke and glutamate-induced excitotoxicity [1].

Oxidative Stabilization of Lipid Nanoparticles (LNPs) and Liposomes

The 40- to 60-fold higher peroxyl radical scavenging capacity of alpha-tocotrienol in lipid bilayers makes it an optimal procurement choice for stabilizing advanced lipid-based drug delivery systems and cosmetic formulations, where standard tocopherols fail to provide sufficient intramembrane mobility [2].

High-Reproducibility In Vitro Mechanistic Screening

For laboratories conducting precise signal transduction assays, procuring high-purity alpha-tocotrienol avoids the competitive interference and batch-to-batch variability inherent in botanical Tocotrienol-Rich Fractions (TRF), allowing for standardized stock preparation and reliable aqueous media dilution [3].

References

- [1] Khanna, S., et al. 'Neuroprotective Properties of the Natural Vitamin E α-Tocotrienol.' Stroke, 36(10), 2005, 2258-2264.

- [2] Suzuki, Y. J., et al. 'Structural and dynamic membrane properties of alpha-tocopherol and alpha-tocotrienol: implication to the molecular mechanism of their antioxidant potency.' Biochemistry, 32(40), 1993, 10692-10699.

- [3] Sen, C. K., et al. 'Tocotrienols: The Emerging Face of Natural Vitamin E.' Vitamins & Hormones, 76, 2007, 203-261.